molecular formula C23H20ClN3O4 B2392171 methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758704-49-3

methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2392171
CAS No.: 758704-49-3
M. Wt: 437.88
InChI Key: WVFGFXDXFFADQW-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H20ClN3O4 and its molecular weight is 437.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Research on related compounds has demonstrated versatile synthetic routes leading to complex heterocyclic systems. For instance, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates has been explored to create a wide array of derivatives, indicating the potential for generating diverse analogues of the compound for further study (Harb et al., 1989).

Potential Antimicrobial and Anticancer Activity

  • Novel pyrazole derivatives, including those structurally related to the compound, have been synthesized and evaluated for their antimicrobial and anticancer properties. Some synthesized compounds have shown higher anticancer activity than the reference drug, doxorubicin, highlighting the potential medicinal applications of these chemical structures (Hafez et al., 2016).

Development of New Heterocyclic Compounds

  • Efforts have been made to create tetrasubstituted thiophenes and related compounds through innovative synthetic pathways. These studies contribute to the broader understanding of heterocyclic chemistry and the potential for developing novel compounds with unique properties (Sahu et al., 2015).

Exploration of Hydrogen Bonding and Molecular Structures

  • The structural analysis of anticonvulsant enaminones closely related to the compound has been performed, revealing insights into hydrogen bonding and molecular conformations. Such studies are crucial for understanding the chemical and physical properties that contribute to biological activity (Kubicki et al., 2000).

Electronic Properties and Interaction Landscapes

  • Investigations into N-(chlorophenyl)pyridinecarboxamides have provided valuable data on electronic properties and interaction landscapes. Understanding these characteristics is essential for designing compounds with targeted properties for applications in pharmaceuticals and materials science (Gallagher et al., 2022).

Properties

IUPAC Name

methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4/c1-13-10-17-19(22(28)27(13)12-16-8-3-4-9-26-16)18(14-6-5-7-15(24)11-14)20(21(25)31-17)23(29)30-2/h3-11,18H,12,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFGFXDXFFADQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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